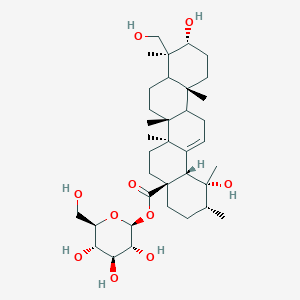
Kakisaponin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kakisaponin A is a triterpenoid saponin isolated from the leaves of Diospyros kaki, commonly known as persimmon. This compound is part of a group of bioactive molecules that have shown potential in various pharmacological applications. Diospyros kaki is widely distributed in East Asia, including China, Japan, and Korea, and its leaves have been traditionally used in herbal medicine .
Méthodes De Préparation
Kakisaponin A is typically extracted from the leaves of Diospyros kaki. The extraction process involves using 70% ethanol to obtain a concentrated extract. This extract is then partitioned with chloroform and n-butanol. The n-butanol extract is further purified using column chromatography on silica gel, reversed-phase silica gel, Sephadex LH-20, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate this compound .
Analyse Des Réactions Chimiques
Kakisaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of different hydroxylated derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid saponins.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of Kakisaponin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound affects signaling pathways such as the p-STAT3/C/EBPβ pathway, which is involved in the regulation of cyclooxygenase-2 (COX-2) expression . This inhibition of COX-2 leads to reduced inflammation and tumor growth.
Comparaison Avec Des Composés Similaires
Kakisaponin A is similar to other triterpenoid saponins such as Kakisaponin B and Kakisaponin C, which are also isolated from the leaves of Diospyros kaki . These compounds share a similar ursane-type structure but differ in their specific functional groups and glycosylation patterns. This compound is unique due to its specific hydroxylation pattern and its potent bioactive properties .
Propriétés
Formule moléculaire |
C36H58O10 |
|---|---|
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22?,23?,24-,25-,26+,27-,28-,29+,31+,32-,33-,34-,35-,36+/m1/s1 |
Clé InChI |
LARPFJIXBULVPK-JKHQPRKUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















